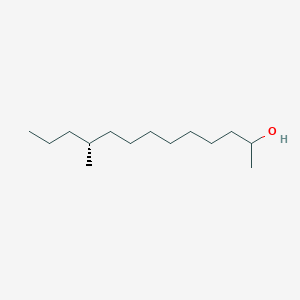![molecular formula C22H29NO2Si B14249767 (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one CAS No. 209257-75-0](/img/structure/B14249767.png)
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted with a tert-butyl(diphenyl)silyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a carbonyl compound.
Introduction of the tert-butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group can be introduced through a silylation reaction, where a silylating agent such as tert-butyl(diphenyl)silyl chloride reacts with the hydroxyl group of the piperidin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-2-one Derivatives: Compounds with similar core structures but different substituents.
Silylated Compounds: Compounds containing silyl groups, such as tert-butyldimethylsilyl derivatives.
Uniqueness
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is unique due to the combination of its piperidin-2-one core and the tert-butyl(diphenyl)silyl group.
Propiedades
Número CAS |
209257-75-0 |
|---|---|
Fórmula molecular |
C22H29NO2Si |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m0/s1 |
Clave InChI |
QZMFGYQQZDTOJN-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCCC(=O)N3 |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


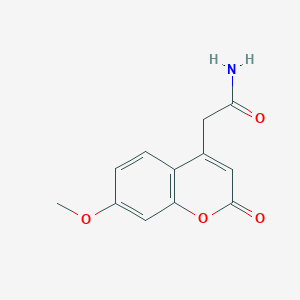

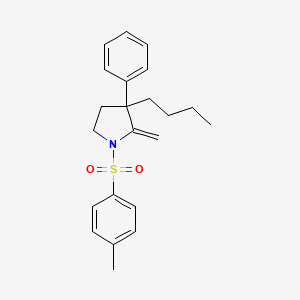
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
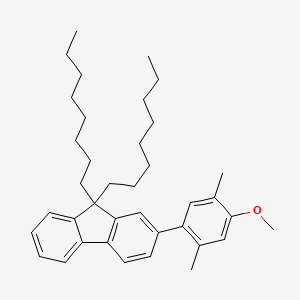
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
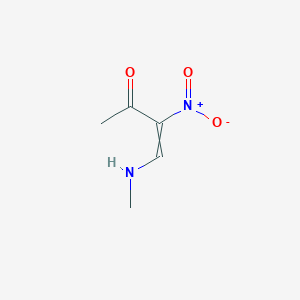
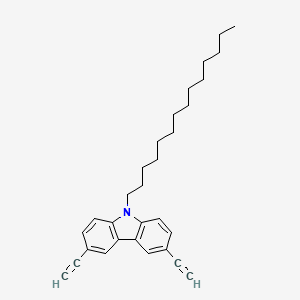
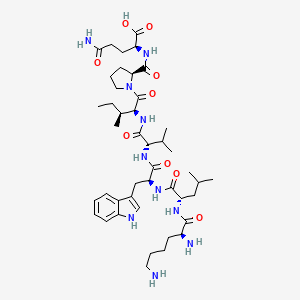
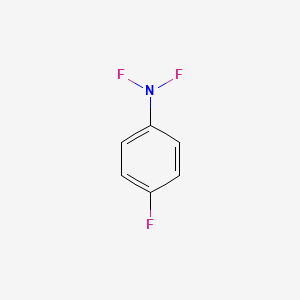
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)


